molecular formula C14H11NO2S B215328 2-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinaldehyde

2-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinaldehyde

Cat. No. B215328
M. Wt: 257.31 g/mol
InChI Key: PWLPEHDEYWKNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound is also known as OPANAL and has a unique structure that makes it an interesting subject for research.

Mechanism of Action

The mechanism of action of 2-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinaldehyde is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of cancer cells by downregulating certain genes involved in cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of OPANAL are still being studied. However, it has been found to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinaldehyde in lab experiments include its high purity and yield. However, its complex structure can make it difficult to synthesize, and its mechanism of action is not fully understood, limiting its potential applications.

Future Directions

There are several future directions for research on 2-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinaldehyde. These include:
1. Further studies on its anticancer properties and potential use in cancer treatment.
2. Investigation of its potential as a drug delivery system.
3. Studies on its mechanism of action and biochemical and physiological effects.
4. Exploration of its potential applications in other fields, such as biochemistry and pharmacology.
In conclusion, 2-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinaldehyde is a promising compound for scientific research due to its unique structure and potential applications in various fields. Further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 2-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinaldehyde can be achieved through several methods. One of the most common methods is the reaction of 2-mercaptopyridine with 2-bromo-2-phenylacetaldehyde in the presence of a base. This method yields a high purity product with a high yield.

Scientific Research Applications

2-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinaldehyde has been studied for its potential applications in various scientific fields. In medicine, it has been found to have anticancer properties. Studies have shown that OPANAL induces apoptosis in cancer cells, leading to their death. It has also been found to inhibit the growth of cancer cells in vitro.
In pharmacology, OPANAL has been studied for its potential use as a drug delivery system. It has been found to have a high affinity for certain receptors in the body, making it a promising candidate for targeted drug delivery.

properties

Product Name

2-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinaldehyde

Molecular Formula

C14H11NO2S

Molecular Weight

257.31 g/mol

IUPAC Name

2-phenacylsulfanylpyridine-3-carbaldehyde

InChI

InChI=1S/C14H11NO2S/c16-9-12-7-4-8-15-14(12)18-10-13(17)11-5-2-1-3-6-11/h1-9H,10H2

InChI Key

PWLPEHDEYWKNOL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CSC2=C(C=CC=N2)C=O

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=C(C=CC=N2)C=O

Origin of Product

United States

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